Benzyl chloromethyl sulfide

Catalog No.
S751942
CAS No.
3970-13-6
M.F
C8H9ClS
M. Wt
172.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl chloromethyl sulfide

CAS Number

3970-13-6

Product Name

Benzyl chloromethyl sulfide

IUPAC Name

chloromethylsulfanylmethylbenzene

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

InChI

InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

UMFDSFPDTLREFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCl

Canonical SMILES

C1=CC=C(C=C1)CSCCl

Synthesis and Characterization:

Benzyl chloromethyl sulfide, also known as alpha-(chloromethylthio)toluene, is an organic compound with the chemical formula C₈H₉ClS. Its synthesis has been reported in several scientific publications, and research efforts have focused on optimizing reaction conditions and improving product yields. For example, a study published in the journal "Synthesis" describes the synthesis of benzyl chloromethyl sulfide using various catalysts and explores the impact of reaction temperature on product yield and purity [].

Potential Applications in Organic Synthesis:

The unique chemical structure of benzyl chloromethyl sulfide, with its combination of a benzyl group, a chloromethyl group, and a sulfide linkage, makes it a potentially valuable reagent in organic synthesis. Researchers have explored its use in various reactions, including:

  • Alkylation reactions: The chloromethyl group can act as an electrophilic center, allowing benzyl chloromethyl sulfide to alkylate various nucleophiles. This property has been investigated for the synthesis of substituted benzyl derivatives [].
  • Thioether formation: The presence of the sulfide group enables the formation of new C-S bonds through reactions with other thiol-containing compounds. Studies have explored its application in the synthesis of complex heterocyclic molecules [].

Limitations and Challenges:

Despite its potential applications, benzyl chloromethyl sulfide presents some limitations and challenges that hinder its widespread use in research. These include:

  • Reactivity and stability: The chloromethyl group is highly reactive, which can lead to undesired side reactions and limit the shelf life of the compound. Researchers are actively investigating methods to improve the stability and control the reactivity of benzyl chloromethyl sulfide for specific applications.
  • Toxicity concerns: Benzyl chloromethyl sulfide is classified as a suspected carcinogen and mutagen, raising safety concerns for its handling and use in research laboratories.

Benzyl chloromethyl sulfide, with the chemical formula C₈H₉ClS and a CAS number of 3970-13-6, is an organic compound characterized by its chloromethyl and sulfide functional groups. It appears as a colorless to pale yellow liquid and is known for its distinctive odor. This compound is classified as harmful if swallowed or in contact with skin, indicating its potential toxicity in biological systems .

Due to the presence of chlorine, BCMS is likely to be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity. As a general precaution, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Due to the presence of both the chloromethyl and sulfide groups. Notably, it can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or alcohols. It can also react with thiols to form thioethers. A significant reaction pathway involves the chloromethylation of phenylmethanethiol using paraformaldehyde in concentrated hydrochloric acid, which yields benzyl chloromethyl sulfide .

The biological activity of benzyl chloromethyl sulfide has been studied primarily in the context of its toxicity. It has been reported to exhibit acute toxicity, with harmful effects upon ingestion or dermal contact . Its reactivity may also suggest potential applications in medicinal chemistry, although specific therapeutic uses have not been extensively documented.

Benzyl chloromethyl sulfide can be synthesized through several methods:

  • Chloromethylation Reaction: The most common method involves the chloromethylation of phenylmethanethiol using paraformaldehyde and hydrochloric acid. This process effectively introduces the chloromethyl group to the sulfur-containing compound .
  • Cross-Coupling Reactions: Another approach includes cross-coupling reactions where benzyl halides are reacted with sulfur-containing compounds under specific conditions to yield benzyl sulfides, including benzyl chloromethyl sulfide .
  • Reactions with Sulfonyl Chlorides: Benzyl chloromethyl sulfide can also be synthesized through reactions involving sulfonyl chlorides and sodium benzyl sulfide under controlled conditions .

Benzyl chloromethyl sulfide is primarily utilized as a reagent in organic synthesis. Its unique properties make it valuable in:

  • Synthesis of Thioethers: It serves as a precursor for creating various thioether compounds.
  • Chemical Research: It is used in studies involving nucleophilic substitution reactions and other organic transformations .

Benzyl chloromethyl sulfide shares structural similarities with several other compounds that contain benzyl and sulfur functionalities. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Benzyl chlorideContains a benzyl group and a chlorine atomUsed primarily as an alkylating agent
Benzyl methyl sulfideContains a methyl group instead of a chloromethyl groupLess reactive than benzyl chloromethyl sulfide
BenzothiazoleContains a benzene ring fused with a thiazole ringExhibits different biological activities
Benzyl thiolContains a thiol group instead of a chloromethyl groupLess toxic; used in various chemical applications

Benzyl chloromethyl sulfide's unique combination of both chloromethyl and sulfur groups contributes to its distinct reactivity and applications compared to these similar compounds. Its potential toxicity also sets it apart, necessitating careful handling in laboratory settings .

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3970-13-6

Wikipedia

Benzyl chloromethyl sulfide

Dates

Last modified: 08-15-2023

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